molecular formula C14H19N3O2 B5663984 1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE

1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE

Cat. No.: B5663984
M. Wt: 261.32 g/mol
InChI Key: SWJCELSLFBZRFS-UHFFFAOYSA-N
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Description

1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. The presence of a cycloheptyl group and a methyl group further distinguishes this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-CYCLOHEPTYL-4-METHYL-1H,2H,3H,6H,7H-PYRAZOLO[3,4-B]PYRIDINE-3,6-DIONE can be compared to other pyrazolo[3,4-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-cycloheptyl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-8-11(18)15-13-12(9)14(19)16-17(13)10-6-4-2-3-5-7-10/h8,10H,2-7H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJCELSLFBZRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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